
5,6,7,8-Tétrahydroquinoxalin-2-amine
Vue d'ensemble
Description
5,6,7,8-Tetrahydroquinoxalin-2-amine is a heterocyclic compound with the molecular formula C8H11N3. It is a derivative of quinoxaline, characterized by the presence of an amine group at the 2-position and a partially saturated ring system.
Applications De Recherche Scientifique
Chemical Properties and Structure
5,6,7,8-Tetrahydroquinoxalin-2-amine is characterized by its unique tetrahydroquinoxaline framework combined with an amine functional group. The molecular formula is , and it has a molecular weight of approximately 150.18 g/mol. The compound's structure allows for various chemical modifications, enhancing its versatility in drug design and synthesis.
Pharmacological Applications
1. Antitumor Activity
Research indicates that derivatives of 5,6,7,8-tetrahydroquinoxalin-2-amine exhibit antitumor properties. These compounds may inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation. In vitro studies have shown that modifications to the compound can enhance its efficacy against specific cancer cell lines.
2. P2X1-Purinoceptor Antagonism
A study focused on synthesizing analogs of 2-phenyl-5,6,7,8-tetrahydroquinoxaline demonstrated that these compounds act as antagonists at P2X1-purinoceptors. The most promising derivative exhibited an IC50 value of approximately 134 µM, indicating potential for treating conditions related to purinergic signaling dysfunctions .
3. PDE1 Inhibition
Another application involves the use of tetrahydroquinoxaline derivatives as phosphodiesterase type 1 (PDE1) inhibitors. These compounds may offer therapeutic benefits in treating chronic kidney diseases by modulating cyclic nucleotide levels within cells .
Synthetic Applications
The synthesis of 5,6,7,8-tetrahydroquinoxalin-2-amine can be achieved through various methods:
- Cyclocondensation Reactions : Cyclohexadione can be cyclocondensed with glycinamide under basic conditions to form the key bicyclic structure.
- Palladium-Catalyzed Coupling : Subsequent arylation can be performed using palladium-catalyzed Suzuki coupling techniques to introduce various substituents on the phenyl moiety .
These synthetic routes are essential for generating a library of derivatives for further biological evaluation.
Comparative Analysis of Derivatives
The biological activity of 5,6,7,8-tetrahydroquinoxalin-2-amine can be enhanced through structural modifications. The following table summarizes some notable derivatives and their unique features:
Compound Name | Structure | Biological Activity |
---|---|---|
2-Phenyl-5,6,7,8-tetrahydroquinoxaline | C₁₀H₁₂N₂ | P2X1-purinoceptor antagonist |
5-Carboxylic Acid Derivative | C₉H₉N₂O₂ | Enhanced solubility and potential anti-inflammatory properties |
Quinoxaline Derivative | C₈H₆N₂ | Parent structure with limited biological activity |
Case Studies
Several case studies highlight the therapeutic potential of 5,6,7,8-tetrahydroquinoxalin-2-amine:
- Antitumor Studies : Research published in various journals has documented the effectiveness of tetrahydroquinoxaline derivatives against different cancer cell lines. These studies often involve evaluating the compound's ability to inhibit cell growth and induce apoptosis through specific molecular pathways .
- Pharmacological Profiling : A detailed pharmacological profiling study assessed the interaction of tetrahydroquinoxaline derivatives with various receptors in isolated rat tissues. Results indicated promising antagonistic effects on P2X1-purinoceptors and α1-adrenoceptors .
- In Vivo Studies : Preliminary in vivo studies have shown that certain derivatives possess favorable pharmacokinetic profiles and demonstrate efficacy in animal models of disease relevant to their targeted applications .
Mécanisme D'action
Target of Action
The primary target of 5,6,7,8-Tetrahydroquinoxalin-2-amine is the P2X1-purinoceptor . This receptor plays a crucial role in the contractions of smooth muscle cells in the vasa deferentia, which is essential for sperm transport .
Mode of Action
5,6,7,8-Tetrahydroquinoxalin-2-amine acts as an antagonist to the P2X1-purinoceptor . It inhibits the contractions mediated by neuronally released adenosine 5′-triphosphate (ATP), which stimulates the P2X1-purinoceptors .
Biochemical Pathways
The action of 5,6,7,8-Tetrahydroquinoxalin-2-amine affects the ATP-mediated signaling pathway. By antagonizing the P2X1-purinoceptor, it inhibits the downstream effects of ATP stimulation, which includes the contraction of smooth muscle cells in the vasa deferentia .
Pharmacokinetics
Its molecular weight is 1492 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of 5,6,7,8-Tetrahydroquinoxalin-2-amine’s action is the inhibition of contractions in the vasa deferentia . This could potentially inhibit sperm transport, providing a novel nonhormonal method of male contraception .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydroquinoxalin-2-amine typically involves the condensation of o-phenylenediamine with a suitable diketone, followed by reduction. One common method is the reaction of o-phenylenediamine with cyclohexanone under acidic conditions to form the intermediate quinoxaline, which is then reduced to the tetrahydroquinoxaline derivative using a reducing agent such as sodium borohydride .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
5,6,7,8-Tetrahydroquinoxalin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Further reduction can lead to fully saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoxaline derivatives.
Reduction: Fully saturated tetrahydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: The parent compound, which lacks the tetrahydro structure and amine group.
2-Phenyl-5,6,7,8-tetrahydroquinoxaline: A derivative with a phenyl group at the 2-position.
5,6,7,8-Tetrahydroquinoxalin-5-amine: A similar compound with the amine group at the 5-position.
Uniqueness
5,6,7,8-Tetrahydroquinoxalin-2-amine is unique due to its specific substitution pattern and partially saturated ring system, which confer distinct chemical and biological properties.
Activité Biologique
5,6,7,8-Tetrahydroquinoxalin-2-amine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of 5,6,7,8-Tetrahydroquinoxalin-2-amine
5,6,7,8-Tetrahydroquinoxalin-2-amine is characterized by its molecular formula and is derived from quinoxaline. Its structure includes a saturated ring system that contributes to its unique biological properties. The compound is known for its role as a P2X1-purinoceptor antagonist, which has implications for male contraception and other therapeutic areas.
P2X1-Purinoceptor Antagonism
One of the most significant biological activities of 5,6,7,8-Tetrahydroquinoxalin-2-amine is its antagonistic effect on P2X1-purinoceptors. These receptors are involved in various physiological processes, including smooth muscle contraction and neurotransmission. The compound has been shown to inhibit ATP-induced contractions in isolated rat vas deferens tissues, indicating its potential as a non-hormonal male contraceptive agent .
Table 1: Summary of Biological Activities
The mechanism by which 5,6,7,8-Tetrahydroquinoxalin-2-amine exerts its biological effects primarily involves interaction with specific molecular targets:
- P2X1 Receptor Interaction : By blocking the P2X1 receptors, the compound prevents ATP from inducing smooth muscle contractions. This action could lead to reduced sperm transport and offers a novel approach for male contraception .
- Anticancer Mechanisms : Research indicates that this compound may induce apoptosis in cancer cell lines such as A2780 (ovarian cancer) and HCT116 (colorectal cancer) through mechanisms involving mitochondrial membrane depolarization and reactive oxygen species (ROS) production .
Case Studies and Research Findings
Recent studies have highlighted the potential applications of 5,6,7,8-Tetrahydroquinoxalin-2-amine:
- P2X1-Purinoceptor Studies : In vitro experiments demonstrated that the compound effectively inhibited contractions in isolated rat vas deferens with an IC50 value around 134 μM. This suggests a competitive antagonistic action at the receptor level .
- Anticancer Activity : A study reported that derivatives of tetrahydroquinoxaline exhibited significant cytotoxic effects against various cancer cell lines. For example, compounds derived from this scaffold showed IC50 values ranging from 0.6 µM to over 100 µM depending on the structural modifications made .
- Antimicrobial Properties : Preliminary investigations into the antimicrobial potential of 5,6,7,8-Tetrahydroquinoxalin-2-amine indicated activity against several bacterial strains, although further studies are needed to quantify these effects .
Propriétés
IUPAC Name |
5,6,7,8-tetrahydroquinoxalin-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c9-8-5-10-6-3-1-2-4-7(6)11-8/h5H,1-4H2,(H2,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNCPFLTYVQDFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=CN=C2C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155535-21-0 | |
Record name | 5,6,7,8-tetrahydroquinoxalin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.